molecular formula C13H13N B14431408 3-Ethyl-5-phenylpyridine CAS No. 81816-92-4

3-Ethyl-5-phenylpyridine

Cat. No.: B14431408
CAS No.: 81816-92-4
M. Wt: 183.25 g/mol
InChI Key: DRZOOYMYAOIBLD-UHFFFAOYSA-N
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Description

3-Ethyl-5-phenylpyridine is an aromatic heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an ethyl group at the third position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-ethylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions between pyridine derivatives and aryl halides. These methods are optimized for large-scale production, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-5-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-phenylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-phenylpyridine is unique due to the presence of both ethyl and phenyl substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

81816-92-4

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-ethyl-5-phenylpyridine

InChI

InChI=1S/C13H13N/c1-2-11-8-13(10-14-9-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

DRZOOYMYAOIBLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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